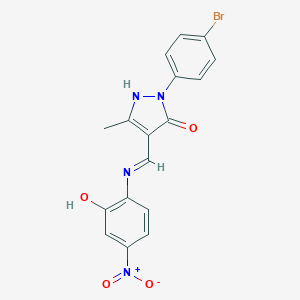![molecular formula C17H16N4O2S B413741 2-{[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]SULFANYL}-1H-1,3-BENZODIAZOLE](/img/structure/B413741.png)
2-{[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]SULFANYL}-1H-1,3-BENZODIAZOLE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]SULFANYL}-1H-1,3-BENZODIAZOLE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzimidazole core, a nitro group, and a pyrrolidine ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]SULFANYL}-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Pyrrolidine Substitution: The nitro-substituted aromatic compound undergoes nucleophilic substitution with pyrrolidine to form the pyrrolidin-1-yl derivative.
Benzimidazole Formation: The final step involves the cyclization of the intermediate compound to form the benzimidazole core, typically using a condensation reaction with o-phenylenediamine under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-{[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]SULFANYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Amino Derivatives: Formed through reduction of the nitro group.
Sulfoxides and Sulfones: Formed through oxidation of the sulfanyl group.
Halogenated Derivatives: Formed through electrophilic substitution reactions.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-{[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]SULFANYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Pathways Involved: The compound can affect various cellular pathways, including those related to cell proliferation, apoptosis, and immune response.
相似化合物的比较
2-{[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]SULFANYL}-1H-1,3-BENZODIAZOLE can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 2-(2-Nitro-5-pyrrolidin-1-yl-phenylsulfanyl)-ethanol and 1-[2-Nitro-5-(pyrrolidin-1-yl)phenyl]ethan-1-one
Uniqueness: The presence of the benzimidazole core in this compound distinguishes it from other similar compounds, providing it with unique chemical and biological properties.
属性
分子式 |
C17H16N4O2S |
|---|---|
分子量 |
340.4g/mol |
IUPAC 名称 |
2-(2-nitro-5-pyrrolidin-1-ylphenyl)sulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C17H16N4O2S/c22-21(23)15-8-7-12(20-9-3-4-10-20)11-16(15)24-17-18-13-5-1-2-6-14(13)19-17/h1-2,5-8,11H,3-4,9-10H2,(H,18,19) |
InChI 键 |
BVMWTMUSHQLPPU-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=NC4=CC=CC=C4N3 |
规范 SMILES |
C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=NC4=CC=CC=C4N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[5-(4-bromophenyl)-2-furyl]methylene}-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amine](/img/structure/B413660.png)
![2-(4-bromophenyl)-4-{[(5-bromo-2-pyridinyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B413661.png)
![5-[(5-{2-Chloro-4-nitrophenyl}-2-furyl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B413663.png)
![2-[3-bromo-4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B413664.png)
![3-Bromo-2-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-methoxyphenol](/img/structure/B413668.png)
![N-{4-[(5-bromo-3-ethoxy-2-hydroxybenzylidene)amino]phenyl}-3-methylbenzamide](/img/structure/B413669.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B413671.png)
![4-nitro-3-methyl-N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)benzamide](/img/structure/B413672.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(3-chlorophenyl)-2-furyl]acrylonitrile](/img/structure/B413674.png)
![2-(2-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B413677.png)
![4-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B413678.png)
![4-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B413680.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-1-carboxamide](/img/structure/B413681.png)
